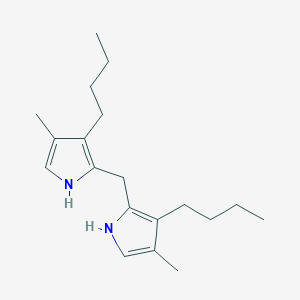
1H-Pyrrole, 2,2'-methylenebis[3-butyl-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 2,2’-methylenebis[3-butyl-4-methyl-] is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is distinguished by its methylene bridge connecting two pyrrole units, each substituted with butyl and methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2,2’-methylenebis[3-butyl-4-methyl-] can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . This method is known for its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of pyrrole derivatives often employs catalytic processes to ensure efficiency and scalability. For instance, the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines can be used to produce N-substituted pyrroles . This method is advantageous due to its room temperature operation and tolerance to various functional groups.
化学反応の分析
Types of Reactions
1H-Pyrrole, 2,2’-methylenebis[3-butyl-4-methyl-] undergoes several types of chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction reactions can convert pyrroles into pyrrolidines.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles to form substituted pyrroles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophiles like alkyl halides or acyl chlorides react with pyrroles in the presence of a base.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: N-substituted pyrroles.
科学的研究の応用
1H-Pyrrole, 2,2’-methylenebis[3-butyl-4-methyl-] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Pyrrole, 2,2’-methylenebis[3-butyl-4-methyl-] involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. Detailed studies on its specific molecular targets and pathways are ongoing.
類似化合物との比較
Similar Compounds
1H-Pyrrole, 2-methyl-: A simpler pyrrole derivative with a single methyl group substitution.
1H-Pyrrole, 2-ethyl-1-methyl-: Another pyrrole derivative with ethyl and methyl substitutions.
Uniqueness
1H-Pyrrole, 2,2’-methylenebis[3-butyl-4-methyl-] is unique due to its methylene bridge connecting two pyrrole units, which imparts distinct chemical and physical properties
特性
CAS番号 |
116748-68-6 |
|---|---|
分子式 |
C19H30N2 |
分子量 |
286.5 g/mol |
IUPAC名 |
3-butyl-2-[(3-butyl-4-methyl-1H-pyrrol-2-yl)methyl]-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C19H30N2/c1-5-7-9-16-14(3)12-20-18(16)11-19-17(10-8-6-2)15(4)13-21-19/h12-13,20-21H,5-11H2,1-4H3 |
InChIキー |
YBBQIEQQXBLASJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(NC=C1C)CC2=C(C(=CN2)C)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


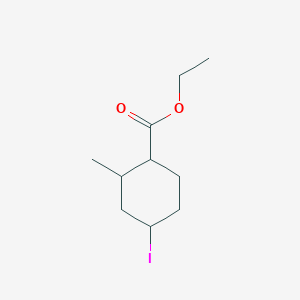

![6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14293513.png)
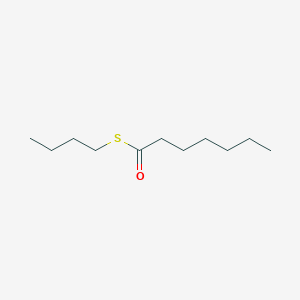
![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14293544.png)
![1,1'-[2-Ethoxy-2-(4-ethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14293549.png)
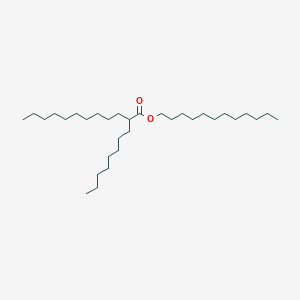

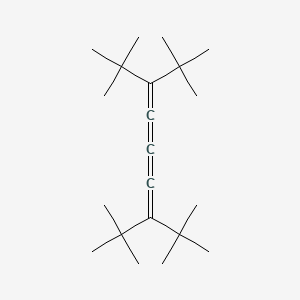
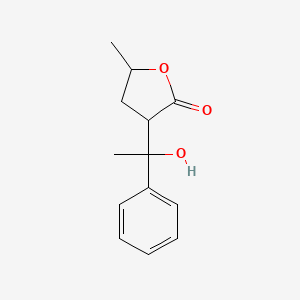

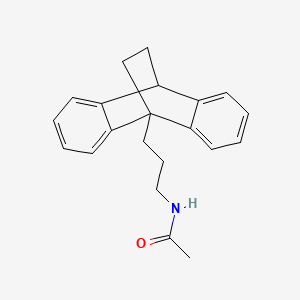

![7-[Di(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14293593.png)
